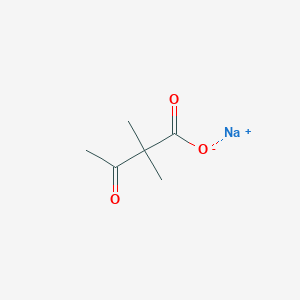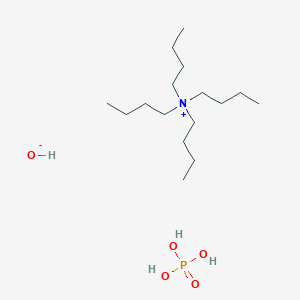
2,2-Dimethyl-3-oxobutanoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-oxobutanoic acid sodium salt, also known as sodium 2,2-dimethyl-3-oxobutanoate, is an organic compound with the molecular formula C6H9NaO3. This compound is a sodium salt derivative of 2,2-dimethyl-3-oxobutanoic acid, characterized by its crystalline structure and high solubility in water. It is widely used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-3-oxobutanoic acid sodium salt typically involves the esterification of 2,2-dimethyl-3-oxobutanoic acid followed by neutralization with a sodium base. One common method includes the reaction of 2,2-dimethyl-3-oxobutanoic acid with sodium hydroxide in an aqueous medium, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Esterification: Reacting 2,2-dimethyl-3-oxobutanoic acid with an alcohol in the presence of an acid catalyst.
Neutralization: Treating the ester with sodium hydroxide to form the sodium salt.
Purification: Crystallizing the product from the reaction mixture to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-oxobutanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Produces 2,2-dimethyl-3-oxobutanoic acid.
Reduction: Yields 2,2-dimethyl-3-hydroxybutanoic acid.
Substitution: Forms various alkylated derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-3-oxobutanoic acid sodium salt is utilized in numerous scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: It is investigated for its potential role in drug development and as a precursor in the synthesis of pharmaceuticals.
Industry: Employed in the manufacture of polymers, resins, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its molecular targets include enzymes and other proteins that catalyze oxidation, reduction, and substitution reactions. The pathways involved often relate to metabolic processes where the compound acts as a substrate or inhibitor, influencing the rate and outcome of biochemical reactions.
Comparison with Similar Compounds
2,2-Dimethyl-3-oxobutanoic acid: The parent acid form of the sodium salt.
Sodium 3-oxobutanoate: A structurally similar compound with a different substitution pattern.
Sodium 2-oxobutanoate: Another related compound with a similar functional group but different alkyl substitution.
Uniqueness: 2,2-Dimethyl-3-oxobutanoic acid sodium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications where precise control over reaction conditions and outcomes is required.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
sodium;2,2-dimethyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-4(7)6(2,3)5(8)9;/h1-3H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCLPTCIQFKZMI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7063-22-1 |
Source


|
| Record name | 2,2-Dimethyl-3-oxobutanoic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8063060.png)

![tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate](/img/structure/B8063092.png)

![tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate](/img/structure/B8063114.png)



![9-O-tert-butyl 3-O-ethyl (5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B8063153.png)

![(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063165.png)
![tert-butyl (2S)-3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063166.png)
![[(1R,3R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol](/img/structure/B8063174.png)

